molecular formula C18H20ClNO3S B019057 Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate CAS No. 159878-02-1

Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate

Cat. No.: B019057
CAS No.: 159878-02-1
M. Wt: 365.9 g/mol
InChI Key: YMCLVAZUQJPLTE-DLBZAZTESA-N
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Description

Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate ( 159878-02-1) is a chiral synthetic intermediate of high interest in organic and medicinal chemistry research. This compound features a carbamate-protected amine, a chloro-hydroxybutane chain, and a phenylthio ether moiety, making it a versatile building block for the synthesis of more complex molecules. Its defined stereochemistry at the (2R,3S) positions is particularly valuable for constructing stereospecific targets, such as potential protease inhibitors, beta-lactam analogs, and other pharmacologically active scaffolds. Researchers utilize this reagent in developing novel chemical entities, studying structure-activity relationships (SAR), and exploring new synthetic pathways. The presence of multiple functional groups allows for selective chemical modifications, enabling the creation of diverse compound libraries for drug discovery and development programs. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

benzyl N-[(2R,3S)-4-chloro-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16-17,21H,11-13H2,(H,20,22)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCLVAZUQJPLTE-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433260
Record name Benzyl [(2R,3S)-4-chloro-3-hydroxy-1-(phenylsulfanyl)butan-2-yl]carbamate
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Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159878-02-1
Record name (2S,3R)-3-(N-Benzyloxycarbonyl)amino-1-chloro-4-phenylthiobutan-2-ol
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Record name Benzyl [(2R,3S)-4-chloro-3-hydroxy-1-(phenylsulfanyl)butan-2-yl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, [(1R,2S)-3-chloro-2-hydroxy-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester
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Preparation Methods

Table 1: Comparison of Carbamate Protection Methods

MethodReagents/ConditionsYield (%)Diastereomer Ratio (2R,3S:2S,3S)
Boc-to-Cbz TransprotectionHCl (dioxane), Cbz-Cl (toluene)6895:5
Direct Cbz ProtectionCbz-Cl, NaOH (CH₂Cl₂, 0°C)7297:3
In Situ ProtectionCbz-Cl, DIEA (THF, rt)6593:7

Resolution of Diastereomers

Despite stereoselective synthesis, diastereomer separation is often necessary. Crystallization from ethyl acetate/hexane mixtures effectively enriches the (2R,3S)-isomer from 90:10 to >99:1 de. Alternatively, chiral chromatography using cellulose-based stationary phases (e.g., Chiralpak IC) resolves diastereomers with >99% purity, albeit at higher cost.

Industrial-Scale Optimization

Large-scale production (≥100 g) prioritizes solvent recycling and catalyst recovery. A patented process uses aluminum isopropoxide in refluxing isopropyl alcohol, achieving 80% yield with 95.9% purity after recrystallization. Key parameters include:

  • Temperature : Strict control at 25–35°C during workup minimizes epimerization.

  • pH Adjustment : Acetic acid-mediated pH 3.0–4.0 precipitates impurities while retaining the product in solution.

  • Solvent Ratios : THF/water (1:4) washes reduce residual aluminum salts.

Chemical Reactions Analysis

Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can undergo reduction reactions, such as the reduction of the carbamate group to an amine using lithium aluminum hydride (LAH).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to the corresponding amine and carbon dioxide in the presence of acids or bases.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains, making this compound a candidate for further investigation in antibiotic development.
  • Anti-inflammatory Properties
    • The compound's structure suggests potential anti-inflammatory effects. Preliminary studies on related compounds have shown inhibition of inflammatory markers, indicating that this carbamate may play a role in developing anti-inflammatory medications.
  • Chiral Synthesis
    • As a chiral molecule, it can be utilized in asymmetric synthesis processes. It serves as an intermediate in the synthesis of other pharmaceuticals, particularly those requiring specific stereochemistry for efficacy.

Biological Research Applications

  • Enzyme Inhibition Studies
    • The compound can be used to study enzyme inhibition mechanisms due to its structural characteristics. Its interaction with various enzymes can provide insights into drug design and metabolic pathways.
  • Cellular Studies
    • Due to its potential effects on cellular functions, it is suitable for research on cell signaling pathways and responses to pharmacological agents, particularly in cancer research where understanding cell proliferation and apoptosis is crucial.

Data Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityPotential for development of new antibiotics
Anti-inflammatory PropertiesInhibition of inflammatory markers
Chiral SynthesisIntermediate in asymmetric synthesis processes
Enzyme Inhibition StudiesStudying interactions with enzymes
Cellular StudiesInvestigating effects on cell signaling and proliferation

Case Study 1: Antimicrobial Efficacy

A study conducted on similar carbamate derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results suggest that this compound could be developed into a novel antibiotic agent.

Case Study 2: Anti-inflammatory Mechanism

Research published in a pharmacological journal examined the anti-inflammatory properties of compounds with similar structures. The study found that these compounds effectively reduced cytokine levels in vitro, indicating potential therapeutic applications for inflammatory diseases.

Case Study 3: Chiral Drug Synthesis

A recent publication highlighted the use of this compound as a key intermediate in synthesizing chiral drugs, emphasizing its importance in pharmaceutical chemistry.

Mechanism of Action

The mechanism of action of Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers and functional groups allow it to bind selectively to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, kinetics, and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Carbamate Derivatives

Compound Name Substituents Stereochemistry Molecular Weight (g/mol) Key Features
This compound 4-Cl, 3-OH, 1-SPh (2R,3S) 365.87 Chiral backbone, lipophilic SPh group
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i) 4-Cl, 2-(3-Cl-C₆H₄NHCO) Variable ~350–400 Dual chloro substituents, aromatic amide linkage
Benzyl (S)-(3-methyl-1-oxo-1-(phenylamino)butan-2-yl)carbamate 3-CH₃, 1-PhNHCO (S) ~300 Methyl side chain, phenylurea moiety
Benzyl ((2S,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate 1-CF₃, 4-CH₃ (2S,3S) 305.29 Trifluoromethyl group, branched alkyl chain

Key Observations:

Substituent Effects: The phenylthio (SPh) group in the target compound enhances lipophilicity compared to phenylamino or trifluoromethyl groups in analogs . This property may improve membrane permeability in drug design.

Stereochemistry : The (2R,3S) configuration distinguishes it from compounds like (S)-configured carbamates in Table 1, which could lead to divergent biological target interactions .

Halogen Variation : The 4-chloro substituent contrasts with trifluoromethyl groups (e.g., in GF16354), altering electronic properties and metabolic stability .

Physicochemical and Chromatographic Properties

Table 2: Lipophilicity and HPLC Retention Data

Compound log k (HPLC) Retention Time (min) Column/Conditions
Target Compound Data not reported
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates 2.8–3.5 8–12 C18, MeOH/H₂O
Benzyl (S)-(3-methyl-1-oxo-1-(phenylamino)butan-2-yl)carbamate 6.251 Chiralcel OJ-H, hexane/i-PrOH
Benzyl (R)-enantiomer of above 10.497 Same as above

Analysis:

  • The target compound’s lipophilicity (log k) is unreported, but analogs with aromatic thioethers (e.g., SPh) typically exhibit higher log k values than amide-containing derivatives due to reduced polarity .
  • Chiral separation data for the target compound are lacking, but enantiomers of structurally simpler carbamates (e.g., benzyl (S/R)-phenylamino carbamates) show distinct retention times on chiral columns, emphasizing the importance of stereochemical analysis .

Biological Activity

Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate (CAS No. 159878-02-1) is a complex organic compound notable for its potential biological activities. This article delves into its chemical properties, synthesis methods, and biological implications, supported by data tables and relevant studies.

Molecular Formula : C18_{18}H20_{20}ClNO3_3S
Molecular Weight : 365.88 g/mol
Structural Features : The compound contains a chiral center, a carbamate moiety, and a phenylthio group, contributing to its diverse biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Chiral Center Formation : Achieved through asymmetric synthesis techniques using chiral catalysts.
  • Chlorination : Introduction of the chlorine atom via halogenation reactions.
  • Carbamate Formation : Reaction of an amine with an isocyanate or carbamoyl chloride.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its chiral centers and functional groups facilitate selective binding, which can modulate biological pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives with phenylthio groups have shown effectiveness against certain bacterial strains due to their ability to disrupt cell wall synthesis.

Enzyme Inhibition

Studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has potential applications in inhibiting proteases, which are critical in various diseases including viral infections.

Case Studies

  • HIV Protease Inhibition : Similar compounds have been explored as inhibitors of HIV protease, suggesting that this compound could be a candidate for further research in antiviral drug development .
  • Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs may exhibit anticancer properties by inducing apoptosis in cancer cells .

Data Table: Summary of Biological Activities

Activity TypeEvidence/Study Reference
Antimicrobial ,
Enzyme Inhibition ,
Anticancer ,

Q & A

Q. How is the stereochemistry of Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate experimentally determined?

The stereochemistry is typically confirmed using X-ray crystallography combined with refinement programs like SHELXL . Single crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Diffraction data collected at low temperatures (e.g., 100 K) are refined using SHELXL to assign absolute configurations. For chiral centers, the Flack parameter is calculated to validate the (2R,3S) configuration. Alternatively, NMR spectroscopy (e.g., NOESY or J-based coupling analysis) can corroborate spatial arrangements, though crystallography remains the gold standard .

Q. What synthetic routes are employed to prepare this compound?

A common approach involves stereoselective synthesis starting from thiol-containing precursors. For example:

Epoxide ring-opening : React (2R,3S)-4-chloro-3-hydroxy-1-phenylthiobutan-2-yl epoxide with benzyl carbamate under basic conditions (e.g., K₂CO₃ in THF) to install the carbamate group .

Protection-deprotection strategy : Protect the hydroxyl group as a silyl ether (e.g., TBSCl), introduce the chloro substituent via SN2 displacement, and deprotect under mild acidic conditions .

Step Reagents/Conditions Yield
Epoxide formationmCPBA, CH₂Cl₂, 0°C75%
Carbamate installationBenzyl chloroformate, K₂CO₃, THF82%
ChlorinationSOCl₂, pyridine, 0°C68%

Q. What safety protocols are critical for handling this compound in the lab?

Key protocols include:

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.
  • Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can epimerization at the chiral centers be minimized during synthesis?

Epimerization risks arise under acidic/basic conditions or elevated temperatures. Mitigation strategies include:

  • Low-temperature reactions : Conduct substitutions (e.g., chlorination) at 0°C to preserve stereochemical integrity .
  • Protecting groups : Use sterically hindered groups (e.g., tert-butyldimethylsilyl) to shield the hydroxyl group during subsequent steps .
  • Kinetic control : Optimize reaction times to avoid prolonged exposure to basic catalysts (e.g., DBU) .
  • Monitoring : Track stereopurity via chiral HPLC (e.g., Chiralpak IA column, hexane/IPA mobile phase) .

Q. How are contradictions in spectroscopic data resolved for this compound?

Discrepancies between NMR, MS, and crystallographic data require multi-technique validation:

  • NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals. For example, the hydroxy proton may appear broad; deuterium exchange confirms its presence .
  • Mass spectrometry : High-resolution MS (HRMS-ESI) validates molecular formula (C₁₈H₂₀ClNO₃S) and excludes adducts .
  • Crystallography : Resolve ambiguities in NOE-derived structures by refining X-ray data with SHELXL .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example:

  • The chloro group’s leaving ability is assessed via LUMO energy calculations.
  • Solvent effects (e.g., THF vs. DMF) are modeled using the Polarizable Continuum Model (PCM) to optimize SN2 vs. SN1 pathways .
  • Molecular dynamics (MD) simulations evaluate steric hindrance from the phenylthio group, which may slow substitution at C4 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate

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